![molecular formula C18H26N4O2 B2574265 N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-66-6](/img/structure/B2574265.png)
N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its stability and aromaticity. The compound also contains a dimethylamino group attached to a phenyl ring, which could potentially contribute to its reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or similar process . The dimethylamino group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the dimethylamino group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the dimethylamino group. The pyrazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The dimethylamino group could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could contribute to its stability, while the dimethylamino group could influence its polarity .Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated in vitro for its antimicrobial properties. Notably, most of the tested derivatives demonstrated potent antifungal activity. Additionally, these compounds exhibited moderate antibacterial activity against both sensitive and resistant bacterial strains. In silico studies further revealed their favorable binding affinity profile against bacterial enzymes, such as S. aureus and C. albicans .
Polymer Catalyst
4-(Dimethylamino)phenyl isocyanate: , a derivative of our compound, serves as a catalyst in the production of polyurethanes, polyamides, and other polymers. Its role contributes significantly to the formation of these versatile materials .
Electroluminescence
A related compound, 1,1-bis(4-(N,N-dimethylamino)phenyl) silole-containing polyfluorene , has been employed for white electroluminescence. This material simultaneously emits blue, green, and red light, making it valuable for optoelectronic applications .
Organic Material Synthesis
Researchers have synthesized a new organic material called 4-N, N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) . This compound was successfully grown as single crystals and holds promise for various applications. Its synthesis involved Knoevenagel condensation followed by metathesization reactions .
Drug Design and Development
Heterocyclic structures, including the thiazole ring found in our compound, play a crucial role in drug discovery. Researchers explore novel heterocyclic agents with unique modes of action to combat microbial multidrug resistance. The sulfur and nitrogen atoms in the thiazole core contribute to its biological activity, making it an attractive scaffold for drug design .
Diels–Alder Reactions
Another derivative, N-phenylmaleimide , is used as a dienophile in Diels–Alder reactions. For instance, it can react with furan to form interesting adducts .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-5-11-22-13-16(18(20-22)24-12-6-2)17(23)19-14-7-9-15(10-8-14)21(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQIZAQYMZEHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide |
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